(4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
(4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a pyridine ring substituted with a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable dichlorophenyl precursor, the piperazine ring can be formed through nucleophilic substitution reactions.
Pyridine Ring Functionalization: The pyridine ring can be functionalized with a tetrahydropyran group through etherification reactions.
Coupling Reactions: The final step involves coupling the piperazine and pyridine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound might be studied for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a subject of pharmaceutical research.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Receptors: The compound could bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It might inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
(4-(3,4-dichlorophenyl)piperazin-1-yl)(6-(methoxy)pyridin-3-yl)methanone: Similar structure but with a methoxy group instead of a tetrahydropyran group.
(4-(3,4-dichlorophenyl)piperazin-1-yl)(6-(ethoxy)pyridin-3-yl)methanone: Similar structure but with an ethoxy group.
Uniqueness
The uniqueness of (4-(3,4-dichlorophenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone lies in its specific functional groups and their arrangement, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3/c22-18-3-2-16(13-19(18)23)25-7-9-26(10-8-25)21(27)15-1-4-20(24-14-15)29-17-5-11-28-12-6-17/h1-4,13-14,17H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGSNARXDSPLRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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